

# Key spectroscopic data (IR, MS) for 2-Cyclopropylaniline

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## Compound of Interest

Compound Name: 2-Cyclopropylaniline

Cat. No.: B1360045

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An In-depth Technical Guide to the Core Spectroscopic Data (IR, MS) of **2-Cyclopropylaniline**

This technical guide provides a detailed overview of the key spectroscopic data for **2-Cyclopropylaniline**, focusing on Infrared (IR) and Mass Spectrometry (MS). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the characterization of this compound. This document outlines expected spectral data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these analytical techniques.

## Physicochemical Properties of 2-Cyclopropylaniline

**2-Cyclopropylaniline** is an aromatic amine with a cyclopropyl substituent at the ortho position. Its fundamental properties are crucial for interpreting spectroscopic data.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	[1][2]
Molecular Weight	133.19 g/mol	[1][3]
Monoisotopic Mass	133.089149355 Da	[1]
Appearance	Colorless to pale yellow liquid or solid	[2]
pKa	4.15 ± 0.10 (Predicted)	[1][3]

## Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For **2-Cyclopropylaniline**, the IR spectrum will be dominated by vibrations of the amine group, the aromatic ring, and the cyclopropyl group. While a specific experimental spectrum for **2-Cyclopropylaniline** is not readily available, the expected characteristic absorption bands can be predicted based on the known ranges for similar aromatic amines.[\[4\]](#) [\[5\]](#)[\[6\]](#)

Table 2: Predicted Infrared Absorption Bands for **2-Cyclopropylaniline**

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Description
N-H Stretch (asymmetric & symmetric)	3500-3300	Two distinct sharp to medium bands, characteristic of a primary amine. <a href="#">[5]</a> <a href="#">[7]</a>
C-H Stretch (Aromatic)	3100-3000	Medium to weak bands.
C-H Stretch (Cyclopropyl)	3080-3000	Medium to weak bands, may overlap with aromatic C-H stretches.
N-H Bend (Scissoring)	1650-1580	Medium to strong, sharp band. <a href="#">[5]</a>
C=C Stretch (Aromatic Ring)	1600-1450	Multiple medium to strong bands.
C-N Stretch (Aromatic Amine)	1335-1250	Strong band. <a href="#">[5]</a>
C-H Bend (Aromatic, out-of-plane)	900-675	Strong bands, indicative of substitution pattern.
N-H Wag	910-665	Broad, strong band. <a href="#">[5]</a>

## Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This protocol outlines a general procedure for obtaining the FTIR spectrum of an aromatic amine like **2-Cyclopropylaniline** using an Attenuated Total Reflectance (ATR) accessory.

- Instrument Preparation:

- Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Perform a background scan to account for atmospheric CO<sub>2</sub> and water vapor.

- Sample Preparation:

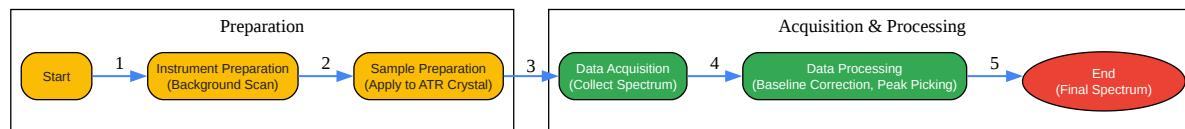
- If the sample is a liquid, place a few drops directly onto the ATR crystal.
- If the sample is a solid, place a small amount onto the crystal and apply pressure using the ATR clamp to ensure good contact.<sup>[8]</sup>

- Data Acquisition:

- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Set the spectral range from 4000 to 400 cm<sup>-1</sup>.

- Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Perform baseline correction and peak picking to identify the key absorption bands.



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## FTIR Experimental Workflow

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For **2-Cyclopropylaniline**, the molecular ion peak ( $M^+$ ) is expected at an  $m/z$  corresponding to its molecular weight.

Table 3: Predicted Mass Spectrometry Data for **2-Cyclopropylaniline**

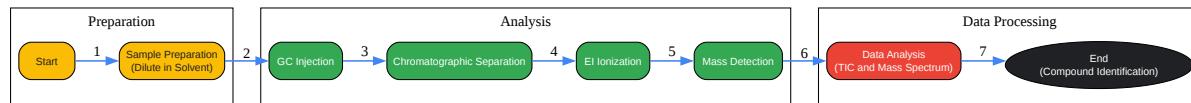
Ion	Expected $m/z$	Description
$[M]^+$	133	Molecular ion peak.
$[M-1]^+$	132	Loss of a hydrogen atom.
$[M-28]^+$	105	Loss of ethene from the cyclopropyl ring.
$[M-29]^+$	104	Loss of an ethyl radical.
$C_6H_5N^+$	91	Phenyl nitrenium ion.
$C_6H_5^+$	77	Phenyl cation.

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of **2-Cyclopropylaniline** using GC-MS.

- Sample Preparation:
  - Prepare a dilute solution of **2-Cyclopropylaniline** (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- GC-MS System Configuration:
  - Injector: Set to a splitless mode with an injection volume of 1  $\mu$ L and a temperature of 250°C.

- Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.[9]
  - GC Column: A 30 m x 0.25 mm ID column with a 0.25 µm film thickness of a nonpolar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) is suitable.
  - Oven Temperature Program:
    - Initial temperature: 60°C, hold for 2 minutes.
    - Ramp: 10°C/min to 280°C.
    - Final hold: 5 minutes at 280°C.[9]
  - Mass Spectrometer:
    - Ionization Mode: Electron Ionization (EI) at 70 eV.
    - Mass Range: Scan from m/z 40 to 300.
    - Ion Source Temperature: 230°C.[10]
- Data Analysis:
    - Identify the peak corresponding to **2-Cyclopropylaniline** in the total ion chromatogram.
    - Obtain the mass spectrum for this peak and identify the molecular ion and key fragment ions.

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### GC-MS Experimental Workflow

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